molecular formula C8H13N3O4 B1194054 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- CAS No. 93679-08-4

1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)-

Cat. No. B1194054
CAS RN: 93679-08-4
M. Wt: 215.21 g/mol
InChI Key: VRPKPUFMJSAFQK-UHFFFAOYSA-N
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Description

1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)-, also known as NIM, is a chemical compound that has been extensively studied for its potential applications in scientific research. NIM is a nitroimidazole derivative that has been shown to exhibit anti-tumor and anti-microbial properties. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- involves the reaction of 2-nitro-1H-imidazole with 4-bromomethoxy-1-butanol in the presence of a base to form the desired product.

Starting Materials
2-nitro-1H-imidazole, 4-bromomethoxy-1-butanol, Base (e.g. sodium hydroxide)

Reaction
Step 1: Dissolve 2-nitro-1H-imidazole in a suitable solvent (e.g. DMF, DMSO), Step 2: Add 4-bromomethoxy-1-butanol to the solution and stir at room temperature for several hours, Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir for several more hours, Step 4: Extract the product with a suitable solvent (e.g. ethyl acetate), Step 5: Purify the product by column chromatography or recrystallization

Mechanism Of Action

The mechanism of action of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA. 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- is thought to induce the production of ROS within cancer cells, leading to cell death. It is also believed to disrupt the membrane potential of bacteria, leading to cell death.

Biochemical And Physiological Effects

1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of blood vessels, which is important for the growth and spread of tumors.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- for lab experiments is its broad range of activity against cancer cells and bacteria. It has also been shown to be effective at low concentrations, making it a cost-effective option for research. However, one of the limitations of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are a number of future directions for research on 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)-. One area of research could be to further elucidate the mechanism of action of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)-. This could involve studying the effects of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- on specific cellular pathways and identifying the key targets of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- within cells.
Another area of research could be to explore the potential applications of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- in combination with other cancer therapies, such as chemotherapy and radiation therapy. This could involve studying the synergistic effects of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- with these therapies and identifying the optimal dosing and timing of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- in combination with these therapies.
Finally, there could be further research on the potential applications of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- in the treatment of bacterial infections. This could involve studying the effects of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- on different types of bacteria and identifying the optimal dosing and timing of 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- for different types of infections.

Scientific Research Applications

1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. 1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- has been shown to exhibit anti-tumor properties by inhibiting the growth of cancer cells. It has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- has also been studied for its anti-microbial properties. It has been shown to exhibit activity against a wide range of bacteria, including both gram-positive and gram-negative bacteria. It has also been shown to be effective against certain fungi and parasites.

properties

IUPAC Name

4-[(2-nitroimidazol-1-yl)methoxy]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4/c12-5-1-2-6-15-7-10-4-3-9-8(10)11(13)14/h3-4,12H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPKPUFMJSAFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])COCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239533
Record name RK 27
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butanol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)-

CAS RN

93679-08-4
Record name RK 27
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093679084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RK 27
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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